7-Bromo-3H-imidazo[4,5-b]pyridine-2-carbaldehyde
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Overview
Description
7-Bromo-3H-imidazo[4,5-b]pyridine-2-carbaldehyde is a heterocyclic compound that features a bromine atom at the 7th position, an imidazo[4,5-b]pyridine core, and a carbaldehyde group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3H-imidazo[4,5-b]pyridine-2-carbaldehyde typically involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde. This reaction proceeds under conditions of phase transfer catalysis (PTC) in a solid-liquid system . The reaction conditions are optimized to ensure the formation of the desired product with high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-3H-imidazo[4,5-b]pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The bromine atom can be substituted with different nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions to replace the bromine atom.
Major Products
Oxidation: 7-Bromo-3H-imidazo[4,5-b]pyridine-2-carboxylic acid.
Reduction: 7-Bromo-3H-imidazo[4,5-b]pyridine-2-methanol.
Substitution: Various substituted imidazo[4,5-b]pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
7-Bromo-3H-imidazo[4,5-b]pyridine-2-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Bromo-3H-imidazo[4,5-b]pyridine-2-carbaldehyde involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes or receptors, thereby modulating biological pathways. For instance, it may inhibit kinases involved in cell signaling, leading to antiproliferative effects in cancer cells .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine: Similar structure but with a phenyl group instead of a carbaldehyde group.
2-Methylimidazo[4,5-b]pyridine: Lacks the bromine atom and carbaldehyde group.
Uniqueness
7-Bromo-3H-imidazo[4,5-b]pyridine-2-carbaldehyde is unique due to the presence of both a bromine atom and a carbaldehyde group, which confer distinct reactivity and potential biological activity. This combination makes it a valuable scaffold for the development of new bioactive molecules.
Properties
Molecular Formula |
C7H4BrN3O |
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Molecular Weight |
226.03 g/mol |
IUPAC Name |
7-bromo-1H-imidazo[4,5-b]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H4BrN3O/c8-4-1-2-9-7-6(4)10-5(3-12)11-7/h1-3H,(H,9,10,11) |
InChI Key |
LDMAPZHQVMITFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=C1Br)NC(=N2)C=O |
Origin of Product |
United States |
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